5-FluoroADB

CB1 receptor binding radioligand competition synthetic cannabinoid pharmacology

5-FluoroADB (also designated 5F-ADB, 5F-MDMB-PINACA) is an indazole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) classified as a third-generation SCRA. It acts as a full agonist at both cannabinoid type-1 (CB1) and type-2 (CB2) receptors, exhibiting low nanomolar potency that substantially exceeds that of Δ9-tetrahydrocannabinol (THC) and earlier-generation SCRAs.

Molecular Formula C20H28FN3O3
Molecular Weight 377.5 g/mol
CAS No. 1971007-89-2
Cat. No. B1653823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-FluoroADB
CAS1971007-89-2
Molecular FormulaC20H28FN3O3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
InChIInChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m1/s1
InChIKeyPWEKNGSNNAKWBL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-FluoroADB (CAS 1971007-89-2): Core Pharmacological and Analytical Profile for Forensic and Research Procurement


5-FluoroADB (also designated 5F-ADB, 5F-MDMB-PINACA) is an indazole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) classified as a third-generation SCRA [1]. It acts as a full agonist at both cannabinoid type-1 (CB1) and type-2 (CB2) receptors, exhibiting low nanomolar potency that substantially exceeds that of Δ9-tetrahydrocannabinol (THC) and earlier-generation SCRAs [2]. The compound bears an indazole core, a fluorinated pentyl chain, and a tert-leucinate methyl ester side chain, with a single chiral centre generating (S)- and (R)-enantiomers; the (S)-enantiomer (CAS 1971007-89-2) is commonly encountered as the active form . 5-FluoroADB is a Schedule I controlled substance with no approved therapeutic use; its procurement is therefore confined to certified reference material standards for forensic toxicology, clinical toxicology, and research applications [3].

Why Generic Substitution Among In-Class Synthetic Cannabinoids Is Scientifically Unsound: The Case of 5-FluoroADB


Synthetic cannabinoid receptor agonists (SCRAs) within the indazole-3-carboxamide family are not pharmacologically interchangeable. Minor structural modifications—valinate versus tert-leucinate side chain, fluorine substitution position, pentenyl versus pentyl linker—generate order-of-magnitude differences in CB1 receptor affinity, functional potency, metabolic activation profiles, and resultant in vivo toxicity [1]. 5-FluoroADB is distinguished by the highest CB1 potency reported among indole/indazole carboxamide SCRAs (EC50 = 0.24 nM) [2], and by unique accumulation of the ester-hydrolysis metabolite 5F-ADB-M7 at concentrations up to 160-fold greater than the parent compound in postmortem blood, a phenomenon not observed to this degree with homologues such as MDMB-CHMICA or AMB-FUBINACA [3]. Consequently, reference standard selection, analytical method development, and toxicological interpretation cannot rely on surrogate cannabinoid standards without risking qualitative misidentification and severe quantitative inaccuracy [4].

5-FluoroADB: Quantitative Differential Evidence Against Closest Analogs and In-Class Candidates


CB1 Receptor Binding Affinity: 5-FluoroADB vs. Δ9-THC and Its Own Metabolites

In competition binding studies using mouse brain membranes and [³H]CP-55,940 as the radioligand, 5-FluoroADB (5F-MDMB-PINACA) exhibited a CB1 receptor affinity Ki of 0.42 nM, representing approximately 81-fold higher affinity than Δ9-THC (Ki = 34 nM) [1]. Within the same assay, the N-5-hydroxypentyl metabolite M2 showed Ki = 25 nM, while the ester-hydrolysis metabolite M7 displayed markedly lower affinity (Ki = 1,929 nM). The rank order of CB1 affinity was 5F-ADB > M2 > THC > M7, with all differences statistically significant (one-way ANOVA, Tukey's post hoc, p < 0.05) [1]. Notably, the parent compound 5F-ADB exhibited a pKi of 9.377 ± 0.273 compared to THC's pKi of 7.469 ± 0.147 [1].

CB1 receptor binding radioligand competition synthetic cannabinoid pharmacology

CB1 Functional Potency: 5-FluoroADB as the Most Potent Indole/Indazole Carboxamide SCRA

In a fluorometric membrane potential assay screening CB1 and CB2 agonist activity across a library of indole- and indazole-based SCRA designer drugs, 5F-ADB-PINACA demonstrated the greatest CB1 potency among all compounds tested, with an EC50 of 0.24 nM [1]. The comprehensive panel included eight parent SCRAs (AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, 5F-ADBICA) and multiple structural analogues, encompassing EC50 values ranging from 0.24 to 21 nM at CB1 [1]. At CB2, 5F-ADB-PINACA showed an EC50 of 2.1 nM, within the overall class range of 0.88-15 nM [1]. A separate study by the same group confirmed that 5F-ADB, along with other valinate/tert-leucinate SCRAs, acts as a highly efficacious full agonist at CB1 (class EC50 range 0.45-36 nM) with a preference for CB1 over CB2 activation [2].

CB1 functional activity fluorometric membrane potential assay structure-activity relationship

In Vivo Cannabinoid Tetrad Potency: 5-FluoroADB vs. Δ9-THC, MDMB-4en-PINACA, and ADB-4en-PINACA

In a 2025 comparative in vivo study evaluating cannabinoid-specific tetrad effects (locomotor suppression, hypothermia, analgesia, catalepsy) in mice, 5-FluoroADB elicited these effects with ED50 values ranging from 0.03 to 0.07 mg/kg, representing potencies approximately 100- to 700-fold greater than Δ9-THC across the four endpoints [1]. Specifically: locomotor suppression ED50 = 0.03 mg/kg (5F-ADB) vs. 4.30 mg/kg (THC); hypothermia ED50 = 0.07 mg/kg vs. 14.48 mg/kg; analgesia ED50 = 0.04 mg/kg vs. 20.08 mg/kg; catalepsy ED50 = 0.03 mg/kg vs. 21.19 mg/kg [1]. Compared to closely related indazole-carboxamide SCRAs tested simultaneously, 5F-ADB was more potent than MDMB-4en-PINACA (ED50 0.08-0.29 mg/kg) and ADB-4en-PINACA across all four tetrad parameters [1]. The study assigned a rank order of overall abuse potential as 5F-ADB > MDMB-4en-PINACA > ADB-4en-PINACA > Δ9-THC [1].

cannabinoid tetrad in vivo pharmacology abuse potential assessment

Postmortem Pharmacokinetic Signature: Parent-to-Metabolite M7 Concentration Ratios

In a case series of 43 fatalities involving 5-FluoroADB, central blood concentrations of the ester-hydrolysis metabolite 5F-ADB-M7 (metabolite 7) were reported at 2.0-166 ng/mL, dramatically exceeding parent 5-FluoroADB concentrations of 0.010-2.2 ng/mL [1]. Peripheral blood concentrations showed a similar pattern: metabolite 7 at 2.0-110 ng/mL versus parent at 0.010-0.77 ng/mL [1]. This disproportionate metabolite accumulation is a distinctive postmortem signature of 5-FluoroADB, with metabolite-to-parent concentration ratios reaching approximately 100:1 in some cases [1]. In a separate validated LC-MS/MS analysis of 36 postmortem cases, mean central blood concentrations were 0.29 ng/mL (parent) and 49 ng/mL (metabolite 7); peripheral blood means were 0.05 ng/mL and 21 ng/mL, respectively [2]. Postmortem redistribution was suggested, with 58% and 71% of cases showing central-to-peripheral ratios >1 for parent and metabolite 7, respectively [1]. In contrast, homologues such as MDMB-CHMICA and AMB-FUBINACA do not exhibit this pronounced parent-to-hydrolysis-metabolite concentration inversion as a consistent postmortem feature in the published literature.

postmortem toxicology ester hydrolysis metabolism forensic blood concentration

Metabolic Stability: Rapid Clearance of 5-FluoroADB in Human Liver Microsomes

Incubation of 5-FluoroADB (5 μmol/L) with pooled human liver microsomes (HLMs) demonstrated extensive and rapid Phase I metabolism, with less than 3.3% of the parent compound remaining after 1 hour, and no parent drug detectable after 3 hours of incubation [1]. A total of 20 metabolites were identified via LC-HRMS, formed through ester hydrolysis, N-dealkylation, oxidative defluorination, hydroxylation, dehydrogenation, further oxidation to N-pentanoic acid, and glucuronidation [1]. For comparison, this near-complete elimination within hours contrasts with certain earlier-generation SCRAs such as JWH-018 where parent compound can be detected for extended periods [2]. Three urinary markers—5F-ADB carboxylic acid (M20), monohydroxypentyl-5F-ADB (M17), and carboxypentyl ADB carboxylic acid (M8)—were recommended for screening authentic urine samples [1]. Out of 8,235 screened authentic urine specimens, 3,135 (38%) were confirmed positive for 5F-ADB metabolites, underscoring the prevalence of use [1].

in vitro metabolism human liver microsomes metabolite profiling

Certified Reference Material ISO 17025/17034 Compliance: Quantitative Forensic Standard Availability

The (S)-5-FluoroADB Certified Reference Material (CRM; CAS 1971007-89-2) is commercially available as an ISO/IEC 17025 and ISO 17034 compliant standard . This CRM is characterized by metrologically valid procedures and is supplied with a certificate of analysis providing certified property values with associated uncertainties and a statement of metrological traceability . It is formulated as a quantitative analytical reference standard (1 mg/mL in acetonitrile) suitable for LC-MS/MS and GC-MS calibration in forensic and clinical toxicology applications . Complementary certified solution standards are available from independent suppliers, including Cerilliant® Certified Spiking Solutions at 100 μg/mL for both parent 5F-MDMB-PINACA and the metabolite 7 ester hydrolysis product . This dual ISO-compliant CRM ecosystem—encompassing parent compound and the key postmortem marker metabolite—is more fully developed for 5-FluoroADB than for several earlier-generation SCRAs (e.g., AB-FUBINACA, ADBICA) for which only single-analyte or non-certified reference materials are available.

certified reference material ISO 17034 forensic analytical standard

5-FluoroADB: Best-Fit Application Scenarios for Forensic, Clinical, and Research Procurement


Postmortem Forensic Toxicology: Quantitative Confirmation of 5-FluoroADB Exposure via Metabolite 7

The postmortem toxicological signature of 5-FluoroADB is uniquely defined by metabolite 7 (5F-ADB-M7) concentrations that exceed parent drug levels by up to 1,500-fold [1]. Forensic laboratories must procure both the parent CRM and the metabolite 7 certified reference standard to validate quantitative LC-MS/MS methods targeting the 0.01-10 ng/mL linear range for parent and 10-500 ng/mL range for metabolite 7 [2]. The comprehensive CRM suite (parent, metabolite 7, and deuterated internal standard) enables legally defensible quantification in blood and tissue specimens, meeting ISO 17025 laboratory accreditation requirements .

CB1 Receptor Pharmacological Screening and Structure-Activity Relationship Studies

5-FluoroADB serves as the highest-potency reference agonist among indazole/indole carboxamide SCRAs for CB1 receptor screening programs (CB1 EC50 = 0.24 nM; CB1 Ki = 0.42 nM) [1][2]. In radioligand competition binding assays using [³H]CP-55,940 in mouse brain membranes or CHO-hCB1 cell systems, 5-FluoroADB provides the sub-nanomolar affinity benchmark against which newly emerging SCRAs are compared [2]. The compound's full agonist efficacy (Emax comparable to the reference full agonist CP-55,940) and rimonabant-sensitive G-protein activation profile further distinguish it for mechanistic studies of CB1 receptor signaling bias [2].

In Vivo Cannabinoid Abuse Liability and Toxicity Modeling

For preclinical abuse liability assessment using the cannabinoid tetrad paradigm in mice, 5-FluoroADB provides a high-potency positive control with well-characterized ED50 values (0.03-0.07 mg/kg across all four tetrad endpoints) [1]. Its rank-order position as the most potent among tested indazole-carboxamide SCRAs (5F-ADB > MDMB-4en-PINACA > ADB-4en-PINACA > THC) makes it the comparator compound of choice for evaluating the in vivo pharmacology of emerging NPS [1]. Note that these studies require institutional approval for Schedule I substance handling and must comply with all applicable controlled substance regulations [1].

Urinary Biomarker Screening and High-Throughput Metabolite Confirmation

Owing to the rapid and extensive metabolism of 5-FluoroADB (<3.3% parent remaining at 1 hour in human liver microsomes), urine screening programs must target the three validated urinary markers: 5F-ADB carboxylic acid (M20), monohydroxypentyl-5F-ADB (M17), and carboxypentyl ADB carboxylic acid (M8) [1]. Procurement of the metabolite reference standard panel—rather than the parent compound alone—is essential for developing and validating high-throughput LC-HRMS screening methods capable of processing the high prevalence of 5F-ADB-positive specimens observed in surveillance studies (38% positivity rate among 8,235 tested authentic urine samples) [1].

Quote Request

Request a Quote for 5-FluoroADB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.